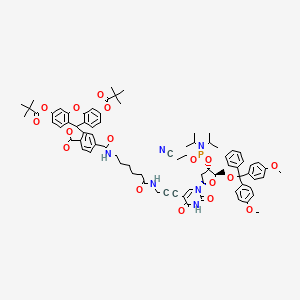
FAM-dT phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAM-dT phosphoramidite is a conjugate of deoxythymidine phosphoramidite and the 6-isomer of fluorescein. This compound is widely used in the synthesis of fluorescently labeled oligonucleotides, which are essential tools in molecular biology and biomedical research. The fluorescein group in this compound emits strong green fluorescence, making it a valuable reagent for high-sensitivity detection and analysis of biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FAM-dT phosphoramidite involves the conjugation of deoxythymidine phosphoramidite with the 6-isomer of fluorescein. The process typically follows these steps:
Phosphoramidite Chemistry: The nucleotide units are sequentially linked using phosphoramidite chemistry. This compound is added as the final unit in the reaction.
Deprotection: After synthesis, a deprotection step removes protecting groups, releasing the complete oligonucleotide with the FAM label.
Purification: The synthesized oligonucleotide is purified using high-performance liquid chromatography to remove unreacted reagents and by-products
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated using DNA synthesizers. This automation ensures high efficiency and consistency in the production of fluorescently labeled oligonucleotides. The process involves the integration of this compound with other nucleotides on a solid support, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
FAM-dT phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The phosphoramidite group reacts with the terminal hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate diester bond .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include phosphoramidite reagents, oxidizing agents (such as iodine), and deprotecting agents (such as ammonium hydroxide).
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. .
Major Products
The major product formed from these reactions is the fluorescently labeled oligonucleotide, which contains the this compound conjugate at a specific position within the sequence .
Aplicaciones Científicas De Investigación
FAM-dT phosphoramidite has extensive applications in various fields of scientific research:
Quantitative PCR (qPCR): FAM-labeled probes or primers are used to monitor the accumulation of PCR products in real-time, enabling quantitative analysis of target DNA.
Fluorescence In Situ Hybridization (FISH): FAM-labeled probes hybridize with target nucleic acid sequences, allowing the visualization of specific genes in cells or tissues under a fluorescence microscope.
Molecular Interaction Studies: This compound is used to label oligonucleotides for studying molecular interactions, such as protein-DNA binding.
Mecanismo De Acción
The mechanism of action of FAM-dT phosphoramidite involves the incorporation of the fluorescein-labeled nucleotide into the oligonucleotide chain during synthesis. The fluorescein group emits green fluorescence when excited by blue light, allowing for the detection and analysis of the labeled oligonucleotide. The molecular target is the oligonucleotide sequence, and the pathway involves the sequential addition of nucleotide units using phosphoramidite chemistry .
Comparación Con Compuestos Similares
FAM-dT phosphoramidite is unique due to its combination of deoxythymidine phosphoramidite and the 6-isomer of fluorescein. Similar compounds include:
6-Fluorescein Phosphoramidite: Used for the 5’ attachment of fluorescein during oligonucleotide synthesis.
Fluorescein-dT CPG: Allows the incorporation of fluorescein into the desired sequence as a replacement for a deoxythymidine residue.
TAMRA-dT Phosphoramidite: A conjugate of deoxythymidine phosphoramidite and tetramethylrhodamine, used for similar applications but with different fluorescence properties.
This compound stands out due to its high chemical stability and strong green fluorescence, making it a preferred choice for many applications in molecular biology and biomedical research .
Propiedades
Fórmula molecular |
C79H87N6O17P |
|---|---|
Peso molecular |
1423.5 g/mol |
Nombre IUPAC |
[6-[[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C79H87N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-22-15-13-16-23-53,54-26-30-56(93-11)31-27-54)55-28-32-57(94-12)33-29-55)84-47-52(71(88)83-75(84)92)21-19-41-81-68(86)24-17-14-18-40-82-70(87)51-25-36-60-63(43-51)79(101-72(60)89)61-37-34-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(35-38-62(65)79)98-74(91)77(8,9)10/h13,15-16,22-23,25-38,43-45,47,49-50,66-67,69H,14,17-18,20,24,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92)/t66-,67+,69+,103?/m0/s1 |
Clave InChI |
FVVPPYBKLBLXEK-FLDIZLHUSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



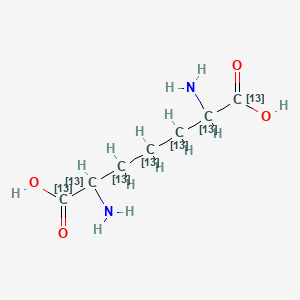





![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
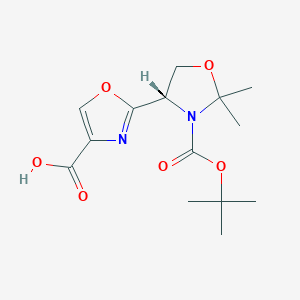


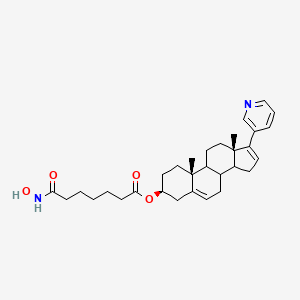
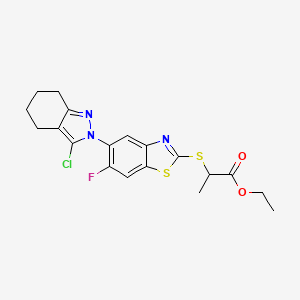
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
